molecular formula C13H12FNO2 B2982372 N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide

N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide

Cat. No.: B2982372
M. Wt: 233.24 g/mol
InChI Key: GSMVTQDRELNXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for WAY-607695 are not extensively documented in publicly available sources. it is known that the compound can be prepared in a laboratory setting using standard organic synthesis techniques. The preparation involves the use of various reagents and solvents under controlled conditions to achieve the desired purity and yield .

Chemical Reactions Analysis

WAY-607695 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-607695 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of 5-hydroxytryptamine receptors and their agonists.

    Biology: It is used in the study of cellular signaling pathways and receptor-ligand interactions.

    Medicine: It is used in preclinical studies to investigate the potential therapeutic effects of 5-hydroxytryptamine receptor agonists.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

WAY-607695 is similar to other 5-hydroxytryptamine receptor agonists, such as:

WAY-607695 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine receptor 1A, making it a valuable tool for research in this area .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMVTQDRELNXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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